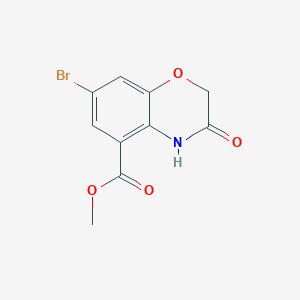
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO4 and its molecular weight is 286.08 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes
Les composés de la 1,4-benzoxazine ont été reconnus pour leurs propriétés antibactériennes. Bien que des données spécifiques sur le 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate de méthyle ne soient pas facilement disponibles, ses analogues structuraux ont montré une efficacité contre les infections bactériennes .
Potentiel anticancéreux
Ces composés ont également été explorés pour leurs activités anticancéreuses. Certains dérivés ont démontré des activités antiprolifératives contre certaines lignées cellulaires cancéreuses, suggérant des applications potentielles dans la recherche sur le cancer .
Effets antithrombotiques
L'activité antithrombotique est un autre domaine où les dérivés de la 1,4-benzoxazine se sont montrés prometteurs. Ils pourraient être utilisés dans des études liées à la prévention des caillots sanguins .
Propriétés anticonvulsivantes
La recherche a indiqué que certains dérivés de la 1,4-benzoxazine peuvent être utilisés comme anticonvulsivants, ce qui pourrait être bénéfique dans les études neurologiques et le développement de médicaments .
Antagonisme des récepteurs de la sérotonine
Ces composés ont été identifiés comme des antagonistes potentiels du récepteur 5-HT6, ce qui pourrait avoir des implications dans les traitements des troubles psychiatriques et cognitifs .
Ouvreurs de canaux potassiques
Certains dérivés agissent comme des ouvreurs de canaux potassiques sélectifs de la vessie. Cette application pourrait être importante dans la recherche urologique pour traiter les dysfonctionnements de la vessie .
Agonisme de la dopamine
Les agonistes de la dopamine sont importants dans le traitement de la maladie de Parkinson et d'autres troubles. Les dérivés de la 1,4-benzoxazine pourraient contribuer à ce domaine d'étude .
Inhibition de la PI3Kinase
Les inhibiteurs de la PI3Kinase sont pertinents dans la thérapie anticancéreuse. Le squelette structurel de ces composés fournit une base pour développer de nouveaux inhibiteurs avec des applications cliniques potentielles .
Activation du récepteur PGI2
L'activation des récepteurs PGI2 est une autre application potentielle. Ces récepteurs jouent un rôle dans les fonctions vasculaires et autres fonctions physiologiques .
Chaque application mentionnée ci-dessus représente un domaine unique où « this compound » pourrait potentiellement contribuer en fonction des activités observées chez ses parents structuraux. Des recherches et des expérimentations supplémentaires seraient nécessaires pour confirmer ces applications pour le composé spécifique en question.
Mécanisme D'action
Target of Action
Similar compounds have been tested for their in vitro anticancer activity against human cancer cell lines, including hela, mcf-7, a549, and pc3 .
Biochemical Pathways
Compounds with similar structures have been found to have various biological applications, including antibacterial, anticancer, antithrombotic, anticonvulsant activities, and more .
Analyse Biochimique
Biochemical Properties
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolism . The interaction between methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Cellular Effects
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate has been observed to influence various cellular processes. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, leading to competitive inhibition and disruption of enzyme activity . It can also interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate have been studied over time to understand its stability and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and heat . Long-term exposure to methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Its effects on normal cells are less pronounced, indicating a potential therapeutic window for cancer treatment.
Dosage Effects in Animal Models
The effects of methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in xenograft models . At higher doses, methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as glycolytic enzymes and mitochondrial dehydrogenases, leading to altered metabolic flux and reduced ATP production . Additionally, methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate can affect the levels of metabolites, such as glucose and lactate, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate to specific organelles is mediated by targeting signals and post-translational modifications. For example, phosphorylation of this compound can enhance its nuclear localization, where it can interact with DNA and transcription factors to regulate gene expression.
Propriétés
IUPAC Name |
methyl 7-bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)12-8(13)4-16-7/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHYBOKQYJERNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092040-62-3 | |
| Record name | methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


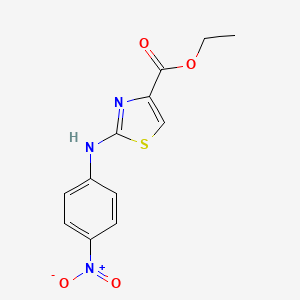
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)
![1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415256.png)
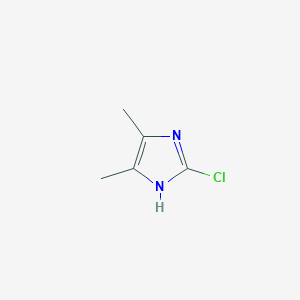

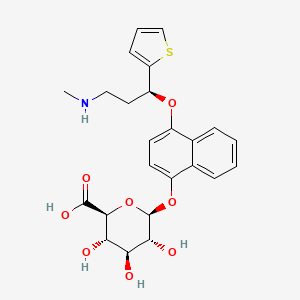
![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
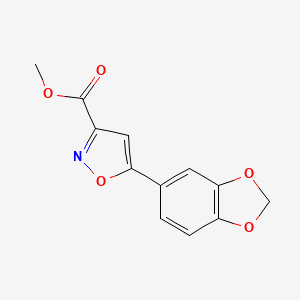
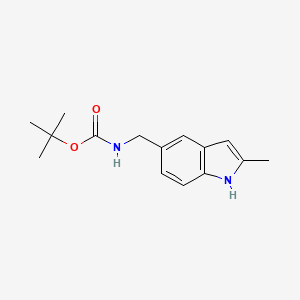
![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
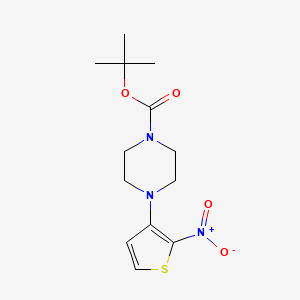
![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)

